molecular formula C10H13N3O2 B1307306 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid CAS No. 842974-64-5

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid

Cat. No.: B1307306
CAS No.: 842974-64-5
M. Wt: 207.23 g/mol
InChI Key: AZRMCOFZXOSTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. For example, the reaction of 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings .

Scientific Research Applications

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-2-yl-pyrimidine-5-carboxylic acid
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid
  • 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid

Uniqueness

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both piperidine and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(15)8-6-11-10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMCOFZXOSTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the observed effect of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid on the growth of Salvia splendens?

A: Research indicates that pre-sowing treatment of scarlet sage (Salvia splendens) seeds with this compound demonstrates a growth-inhibiting effect. [, ] Concentrations of 0.01%, 0.05%, and 0.1% were tested, and all showed a reduction in seedling height ranging from 30.4% to 43.7%. [, ] This suggests potential use as a growth retardant for this species. [, ]

Q2: Is the effect of this compound consistent across different plant species?

A: Interestingly, while this compound acts as a growth retardant for Salvia splendens, the research observed a contrasting effect on Tagetes patula (spreading marigold). [] The same concentrations that inhibited Salvia splendens growth actually stimulated growth in Tagetes patula. [] This species-specific response highlights the complex interaction between this compound and different plant systems. []

Q3: Are there any other pyrimidine carboxylic acid derivatives that exhibit similar effects on plant growth?

A: Yes, the studies also investigated the effects of 4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid on both Salvia splendens and Tagetes patula. [, ] Similar to this compound, it exhibited growth-inhibiting properties in Salvia splendens but had a stimulatory effect on Tagetes patula. [, ] This suggests that modifications to the substituents on the pyrimidine ring can influence the compound's effect on plant growth and that further research on structure-activity relationships is warranted.

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